molecular formula C21H15BrN6O4 B2650024 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 397275-58-0

8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Katalognummer B2650024
CAS-Nummer: 397275-58-0
Molekulargewicht: 495.293
InChI-Schlüssel: ORBVTNIDEBJXCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H15BrN6O4 and its molecular weight is 495.293. The purity is usually 95%.
BenchChem offers high-quality 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Molecular Studies

A study explored the synthesis and testing of novel compounds, including arylpiperazinylalkyl purine-2,4-diones, for their affinity towards serotoninergic and dopaminergic receptors. The research identified compounds with significant affinity, indicating the potential for developing new drugs targeting these receptors. Particularly, substitutions at certain positions of the imidazo[2,1-f]purine-2,4-dione system were essential for receptor affinity and selectivity, suggesting avenues for designing drugs with specific therapeutic effects (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

Another study focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their preliminary pharmacological evaluation. The compounds exhibited potent ligand activity for the 5-HT(1A) receptor, with specific derivatives showing anxiolytic-like and antidepressant-like activity in vivo, comparable to established medications. This indicates the compound's utility in exploring new treatments for anxiety and depression (Zagórska et al., 2009).

Molecular Interaction and Stability Analysis

Research on the intermolecular interactions present in related imidazo purine derivatives highlighted the anisotropic distribution of interaction energies, including electrostatic and dispersion forces, across different directions. This comprehensive analysis contributes to understanding the molecular stability and potential material design applications of such compounds (Shukla et al., 2020).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the 4-bromophenyl and 3-nitrophenyl substituents.", "Starting Materials": [ "2,6-diaminopurine", "4-bromobenzaldehyde", "3-nitrobenzaldehyde", "acetic anhydride", "acetic acid", "sodium acetate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "methyl iodide", "potassium carbonate", "dimethylformamide", "chloroform", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-diaminopurine by reacting guanine with hydrazine hydrate in the presence of sulfuric acid.", "Step 2: Synthesis of 8-bromo-2,6-diaminopurine by reacting 2,6-diaminopurine with sodium nitrite and hydrochloric acid followed by treatment with sodium hydroxide and 4-bromobenzaldehyde in acetic acid.", "Step 3: Synthesis of 8-(4-bromophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-bromo-2,6-diaminopurine with acetic anhydride and sodium acetate in acetic acid.", "Step 4: Synthesis of 8-(4-bromophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(4-bromophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with methyl iodide and potassium carbonate in dimethylformamide.", "Step 5: Synthesis of 8-(4-bromophenyl)-1,3-dimethyl-7-nitro-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(4-bromophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with 3-nitrobenzaldehyde in chloroform.", "Step 6: Synthesis of 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 8-(4-bromophenyl)-1,3-dimethyl-7-nitro-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with sodium borohydride in ethanol." ] }

CAS-Nummer

397275-58-0

Produktname

8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molekularformel

C21H15BrN6O4

Molekulargewicht

495.293

IUPAC-Name

6-(4-bromophenyl)-2,4-dimethyl-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H15BrN6O4/c1-24-18-17(19(29)25(2)21(24)30)26-11-16(12-4-3-5-15(10-12)28(31)32)27(20(26)23-18)14-8-6-13(22)7-9-14/h3-11H,1-2H3

InChI-Schlüssel

ORBVTNIDEBJXCI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-]

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.